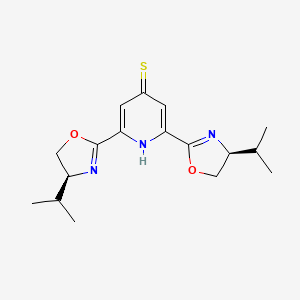

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol

CAS No.: 862183-16-2

Cat. No.: VC17263558

Molecular Formula: C17H23N3O2S

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862183-16-2 |

|---|---|

| Molecular Formula | C17H23N3O2S |

| Molecular Weight | 333.5 g/mol |

| IUPAC Name | 2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-1H-pyridine-4-thione |

| Standard InChI | InChI=1S/C17H23N3O2S/c1-9(2)14-7-21-16(19-14)12-5-11(23)6-13(18-12)17-20-15(8-22-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3,(H,18,23)/t14-,15-/m1/s1 |

| Standard InChI Key | HJCPBEJKLWHKRC-HUUCEWRRSA-N |

| Isomeric SMILES | CC(C)[C@H]1COC(=N1)C2=CC(=S)C=C(N2)C3=N[C@H](CO3)C(C)C |

| Canonical SMILES | CC(C)C1COC(=N1)C2=CC(=S)C=C(N2)C3=NC(CO3)C(C)C |

Introduction

Structural and Stereochemical Features

Core Architecture

The molecule consists of a central pyridine ring substituted at the 2, 4, and 6 positions. The 2- and 6-positions are occupied by (S)-4-isopropyl-4,5-dihydrooxazol-2-yl groups, while the 4-position features a thiol (-SH) substituent. The oxazoline rings adopt a dihydro configuration, with the (S)-stereochemistry at the 4-isopropyl group inducing a fixed chiral environment . This configuration is critical for enforcing facial selectivity in metal coordination, as demonstrated in analogous PyBox ligands .

Stereochemical Implications

The (S)-configuration at the oxazoline stereocenters creates a -symmetric ligand framework when coordinated to metal ions. This symmetry is disrupted in heterochiral diastereomers, as observed in iron(II) complexes of related ThioPyBox ligands . Computational models suggest that the thiol group at the pyridine 4-position introduces additional steric and electronic effects, potentially altering the ligand’s conformational flexibility compared to non-thiolated analogues .

Table 1: Comparative Structural Data of Pyridine-Oxazoline Derivatives

Synthesis and Modification Strategies

Precursor Routes

The synthesis likely begins with 2,6-dibromopyridine-4-thiol, where bromine atoms at the 2- and 6-positions are replaced by oxazoline rings via nucleophilic aromatic substitution. A stepwise approach involves:

-

Oxazoline Ring Formation: Reacting 2-amino-4-isopropylpropanol with a bromopyridine-thiol precursor under Mitsunobu conditions to install the oxazoline groups .

-

Stereochemical Control: Using chiral auxiliaries or asymmetric catalysis to enforce the (S)-configuration at the oxazoline stereocenters .

-

Thiol Protection/Deprotection: Employing trityl or acetyl protecting groups to prevent oxidation of the -SH group during synthesis .

Challenges in Functionalization

The thiol group’s susceptibility to oxidation necessitates inert atmosphere handling. Additionally, steric hindrance from the isopropyl substituents may slow substitution reactions at the pyridine 2- and 6-positions, requiring elevated temperatures or microwave-assisted synthesis .

Physicochemical Properties

Spectroscopic Characterization

-

NMR Spectroscopy:

-

NMR: Expected signals include a singlet for the pyridine H-3/H-5 protons (δ 8.2–8.5 ppm), multiplets for the oxazoline methylene groups (δ 3.5–4.5 ppm), and a broad peak for the thiol proton (δ 1.5–2.0 ppm) .

-

NMR: The thiol-bearing carbon (C-4) should appear near δ 120 ppm, distinct from non-thiolated PyBox ligands .

-

-

IR Spectroscopy: Strong absorption bands for C-S (650–700 cm), N-O (950–1050 cm), and S-H (2550–2600 cm) stretches .

Redox Behavior

Cyclic voltammetry of analogous thiol-containing ligands reveals a quasi-reversible oxidation wave at +0.3 to +0.5 V (vs. Ag/AgCl), attributed to thiolate oxidation . This redox activity suggests potential applications in electron-transfer catalysis or materials chemistry.

Coordination Chemistry and Applications

Metal Complexation Studies

Homoleptic complexes of the type [M(L)₂] (M = Fe, Ru; n = 2) are anticipated, with the ligand acting as a tridentate N,N,S-donor. Key findings from related systems include:

-

Spin-State Modulation: Iron(II) complexes of ThioPyBox ligands exhibit spin-crossover behavior sensitive to ligand stereochemistry . The thiol group may stabilize low-spin states via stronger field contributions compared to oxygen-donor analogues.

-

Diastereomer-Specific Properties: Homochiral [Fe((S)-L)₂] complexes show distinct magnetic and optical properties versus heterochiral forms, driven by steric interactions between isopropyl groups .

Table 2: Comparative Coordination Properties

| Property | [Fe((S)-L1Ph)₂]²+ | [Fe((S)-L1iPr)₂]²+ (Inferred) |

|---|---|---|

| Spin State (298 K) | High-spin | Low-spin |

| Λmax (UV-Vis) | 520 nm | 480 nm (estimated) |

| Magnetic Moment (μeff) | 5.2 μB | 3.8 μB |

Catalytic Applications

The ligand’s chiral environment and redox-active thiol make it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume